molecular formula C22H20ClN3O3 B2937219 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034411-53-3

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2937219
CAS No.: 2034411-53-3
M. Wt: 409.87
InChI Key: YQQBUCZTMGDTTI-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic small molecule featuring a benzodiazepine core and is offered for research applications. The compound is characterized by a 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin scaffold, a structure of high interest in medicinal chemistry due to its presence in compounds with defined biological activity . This core structure is similar to that found in other pharmacologically active agents, including cannabinoid-1 (CB1) receptor antagonists investigated for the treatment of obesity and arginine vasopressin receptor antagonists . The molecule is further functionalized with a 4-(1H-pyrrol-1-yl)benzamide group, which may influence its physicochemical properties and binding affinity towards specific biological targets. This compound is provided as a high-purity chemical tool to support For Research Use Only . It is intended for in vitro analysis and is not approved for human consumption, veterinary use, or diagnostic procedures. Researchers are encouraged to investigate its potential applications, which may include serving as a key intermediate in organic synthesis, a candidate for high-throughput screening libraries in drug discovery, or a lead compound for the development of novel therapeutic agents targeting various diseases. Specific mechanisms of action and research applications for this precise molecule are not yet fully characterized in the scientific literature and represent an opportunity for further investigation.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c23-18-5-8-20-17(13-18)14-26(21(27)15-29-20)12-9-24-22(28)16-3-6-19(7-4-16)25-10-1-2-11-25/h1-8,10-11,13H,9,12,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQBUCZTMGDTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multiple steps, starting from the basic aromatic compounds. The process typically includes:

  • Formation of the Benzoxazepine Ring: : Starting from a substituted benzene derivative, the oxazepine ring can be synthesized through a series of reactions, including nitration, reduction, and cyclization.

  • Formation of the Pyrrol Derivative: : The pyrrol group is introduced through a substitution reaction with an appropriate pyrrol precursor.

  • Final Assembly: : The final step involves the coupling of the chlorinated benzoxazepine with the pyrrol derivative through an amidation reaction to form the desired compound.

Industrial Production Methods

Industrial production of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide would involve scaling up the laboratory synthesis using optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality control.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

  • Oxidation: : The oxidation of the pyrrol ring can be achieved using oxidizing agents like potassium permanganate.

  • Reduction: : The ketone group within the oxazepine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

  • Substitution: : The benzene ring can undergo electrophilic and nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in basic medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Electrophiles like alkyl halides for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Forms hydroxylated derivatives.

  • Reduction: : Yields hydroxylated oxazepine derivatives.

  • Substitution: : Produces substituted benzene derivatives.

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: : Used in the synthesis of more complex molecules.

  • Reaction Mechanism Studies: : Helps in understanding the reaction pathways and kinetics.

Biology

  • Enzyme Inhibition Studies: : Used to study enzyme inhibition due to its interaction with specific enzyme sites.

Medicine

  • Therapeutic Potential: : Explored for its potential use in treating neurodegenerative diseases and certain types of cancer.

  • Drug Development: : Acts as a lead compound in the development of new pharmaceuticals.

Industry

  • Pharmaceutical Manufacturing: : Used in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects by interacting with specific molecular targets, such as enzyme active sites or receptor proteins. Its mechanism involves binding to these targets and modulating their activity, thereby influencing various biochemical pathways. The oxazepine ring structure is particularly significant in its ability to interact with biological macromolecules.

Comparison with Similar Compounds

Key Observations:

In contrast, Compounds A and B feature trifluoromethoxy groups, which are electron-withdrawing and may enhance metabolic stability and membrane permeability .

Lipophilicity :

  • The trifluoromethoxy group in Compounds A and B contributes to higher calculated logP values compared to the target compound’s pyrrole group, suggesting differences in solubility and bioavailability.

Steric Considerations :

  • Compound B’s acetamide linker introduces additional steric bulk, which could hinder binding to narrow enzymatic pockets compared to the target compound’s simpler benzamide structure.

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound belonging to the benzoxazepine class. Its complex structure suggests potential therapeutic applications across various biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a benzo[f][1,4]oxazepine core with a chloro group and a pyrrole moiety. This unique combination of heterocyclic structures is associated with diverse biological activities.

Property Value
Molecular FormulaC₁₈H₁₅ClN₃O
Molecular Weight313.78 g/mol
CAS Number2034411-53-3

Research indicates that compounds within the benzoxazepine class often interact with various biological targets, including kinases and receptors involved in critical cellular processes. The specific mechanisms of action for this compound may include:

  • Inhibition of Kinase Activity : Similar compounds have shown the ability to inhibit receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in necroptosis and inflammatory responses .
  • Antiproliferative Effects : The compound may exhibit cytotoxicity against cancer cell lines, potentially inducing apoptosis through various pathways .
  • Selective Binding : Some studies suggest that the compound may demonstrate selectivity for specific kinases, leading to reduced off-target effects .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines:

Cell Line IC50 (µM) Mechanism
U937 (monocytic)200 ± 37Blockage of necrotic cell death
HCT116 (colorectal)26.75 ± 3.50Induction of apoptosis

These results indicate significant antiproliferative activity, particularly against colorectal cancer cells.

Case Studies

A notable study involving a related compound demonstrated its ability to block necroptosis in U937 cells effectively. The compound was able to inhibit RIP1 autophosphorylation significantly, suggesting prolonged efficacy in cellular systems due to its slow off-rate from the target .

Another study highlighted that a structural analog exhibited an IC50 value of 10 nM against RIP1 kinase while maintaining selectivity over other kinases tested . This specificity is crucial for minimizing side effects in therapeutic applications.

Q & A

Q. What synthetic methodologies are reported for the preparation of this compound, and how can reaction parameters be optimized?

The synthesis typically involves multi-step routes, starting with the formation of the benzo[f][1,4]oxazepin core via cyclization of substituted chlorobenzene derivatives. Key steps include:

  • Cyclocondensation : Use of 7-chloro-2-aminophenol derivatives with carbonyl sources (e.g., ethyl chloroacetate) under basic conditions to form the oxazepine ring .
  • Amide coupling : The benzamide moiety is introduced via coupling reactions (e.g., EDC/HOBt or HATU) between the ethylamine-linked oxazepine intermediate and 4-(1H-pyrrol-1-yl)benzoic acid. Optimize yields (60–75%) by controlling stoichiometry, solvent polarity (DMF or DCM), and reaction time (12–24 hrs) .
  • Purification : High-performance liquid chromatography (HPLC) or flash chromatography (silica gel, gradient elution) is critical for achieving >95% purity .

Q. What spectroscopic techniques are essential for structural characterization?

  • NMR : 1H/13C NMR in deuterated DMSO or CDCl3 resolves the oxazepine ring protons (δ 4.2–4.8 ppm for CH2 groups) and pyrrole aromatic signals (δ 6.8–7.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
  • X-ray crystallography : Single-crystal analysis (e.g., orthorhombic P212121 space group) provides bond lengths (C–Cl: 1.74 Å) and dihedral angles between aromatic rings, critical for conformational analysis .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 438.1) .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs (e.g., benzodiazepine derivatives):

  • Enzyme inhibition : Test against kinases (IC50 via radiometric assays) or proteases (fluorogenic substrates).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Receptor binding : Radioligand displacement assays for GABA-A or serotonin receptors due to the oxazepine core .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s target selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor pockets (e.g., GABA-A). Focus on the benzamide-pyrrole moiety for π-π stacking and hydrogen bonding .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the oxazepine ring in aqueous/lipid bilayers .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. What strategies resolve discrepancies in reported biological activity across studies?

  • Purity validation : Confirm compound integrity via HPLC (C18 column, 90:10 acetonitrile/water) and elemental analysis .
  • Assay standardization : Replicate experiments using identical cell lines (ATCC-verified), serum concentrations, and incubation times .
  • Metabolic stability : Compare hepatic microsomal degradation rates (e.g., human vs. rat) to identify species-specific variability .

Q. Which advanced techniques elucidate metabolic pathways and degradation products?

  • In vitro metabolism : Incubate with liver microsomes (NADPH regeneration system) and analyze metabolites via LC-MS/MS. Look for hydroxylation (m/z +16) or glucuronidation (m/z +176) .
  • Stable isotope labeling : Use 13C/15N-labeled compound in rodent studies to track excretion profiles (urine/feces) .

Q. How can crystallographic data inform formulation development for in vivo studies?

  • Polymorph screening : Use solvent evaporation (ethanol/water) to identify stable crystalline forms with high melting points (>200°C) .
  • Solubility enhancement : Co-crystallize with cyclodextrins or use nanoemulsions (TPGS-1000 surfactant) to improve aqueous solubility (<10 µg/mL) .

Methodological Considerations

  • Contradiction analysis : Cross-validate conflicting cytotoxicity data using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3) .
  • Synthetic scale-up : Replace hazardous reagents (e.g., DMF) with biodegradable solvents (2-MeTHF) in flow reactors to improve safety and yield .

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